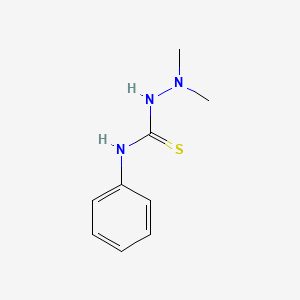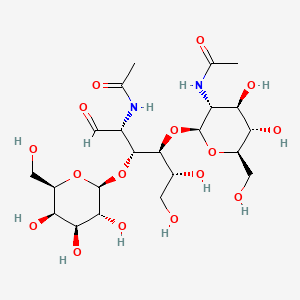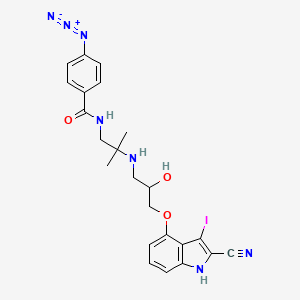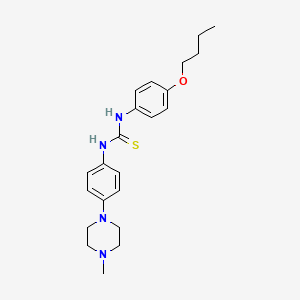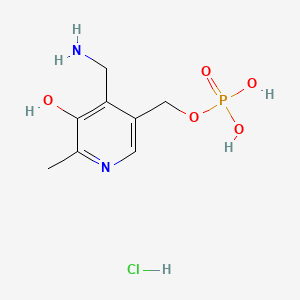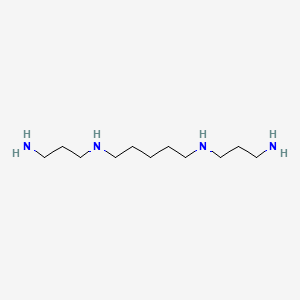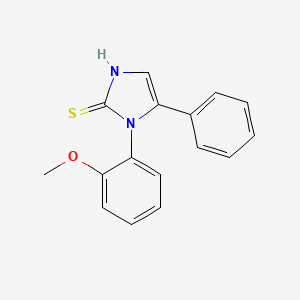
1-(2-甲氧基苯基)-5-苯基-1H-咪唑-2-硫醇
描述
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the imidazole ring, along with a thiol group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential as therapeutic agents. They have shown promise in the treatment of conditions such as inflammation, cancer, and infectious diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
The synthesis of 1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as sodium hydride and alkyl halides are commonly used.
Addition: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically results in the formation of disulfides or sulfonic acids.
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol can be compared with other imidazole derivatives, such as:
1-(2-methoxyphenyl)-1H-imidazole: This compound lacks the phenyl and thiol groups, resulting in different chemical and biological properties.
5-phenyl-1H-imidazole-2-thiol:
1-(2-methoxyphenyl)-5-phenyl-1H-imidazole: This compound lacks the thiol group, which influences its chemical reactivity and biological activity.
The uniqueness of 1-(2-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other similar compounds.
属性
IUPAC Name |
3-(2-methoxyphenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-10-6-5-9-13(15)18-14(11-17-16(18)20)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWBURIJWSVRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
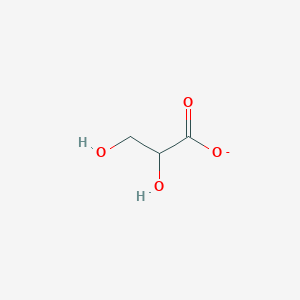
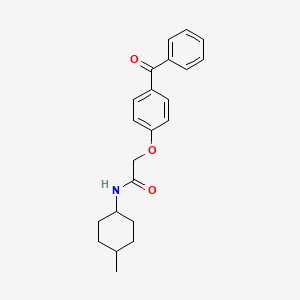
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)

![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)
